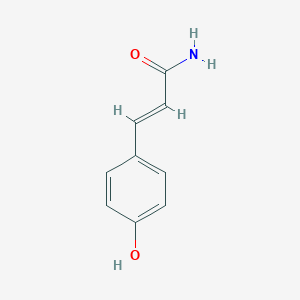

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

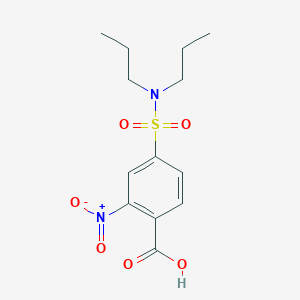

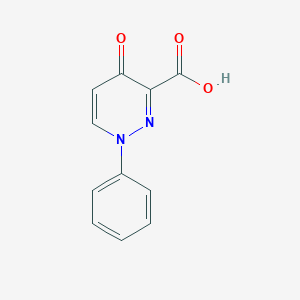

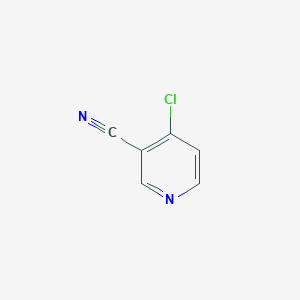

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its derivatives are a class of compounds that have been studied for their potential pharmacological properties. These compounds are characterized by a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms opposite each other. The presence of the 4-oxo and 1-phenyl groups, along with the carboxylic acid functionality, contributes to the chemical reactivity and potential biological activity of these molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the catalytic hydrogenation of dichloropyridazine carboxylic acids. For instance, pyridazine-4-carboxylic acid can be prepared in high yield through this method. Subsequent Claisen condensation with ethyl acetate can yield various esters, which can then undergo further reactions with reagents such as urea, thiourea, phenylhydrazine, and hydroxylamine to produce a range of derivatives . Additionally, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives has been reported, with these compounds showing promising antibacterial activity .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has also been employed to determine the precise geometry of these molecules in the solid state. For example, the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized and compared with theoretical calculations, providing insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities due to the presence of multiple functional groups. They can undergo cyclocondensation reactions with hydrazines or hydrazones to form pyrazolo[3,4-d]pyridazine derivatives. The acid chloride derivatives of these compounds can react with alcohols or N-nucleophiles to form esters or amides, respectively. Additionally, decarboxylation and reduction reactions can lead to the formation of various other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their solubility in polar solvents and their potential to form salts with bases. The aromatic phenyl group can impact the molecule's UV absorption properties, making these compounds potentially useful for spectroscopic studies. The reactivity of the oxo group and the pyridazine ring can lead to a variety of chemical transformations, which can be exploited in the synthesis of new compounds with potential biological activities .

Scientific Research Applications

Synthetic Routes and Applications in Material Science

Research on oxadiazoles, including 1,3,4-oxadiazole scaffolds, highlights their broad spectrum of applications across pharmacology, polymers, material science, and organic electronics. Oxadiazoles are utilized as starting blocks for developing fluorescent frameworks, particularly in chemosensors, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This suggests that structurally related compounds, like 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid, could find applications in developing novel chemosensors and materials for electronic applications (Sharma, Om, & Sharma, 2022).

Pharmacological and Biological Activities

Caffeic acid and its derivatives, exemplified by studies on p-Coumaric acid and cinnamic acid derivatives, exhibit a wide range of biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. These activities are attributed to their phenolic structures, suggesting that phenyl derivatives like 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid might possess similar pharmacological potentials. The conjugation and structural modification of such compounds can significantly enhance their biological activities, offering a pathway for the development of new therapeutic agents (Pei, Ou, Huang, & Ou, 2016); (De, Baltas, & Bedos-Belval, 2011).

Environmental and Industrial Applications

Compounds like chlorogenic acid (CGA) demonstrate a range of therapeutic roles along with industrial applications as natural additives, suggesting similar potential for related compounds in environmental remediation and as food additives. Given the structural complexity and functional diversity of these compounds, derivatives of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid could be explored for their antioxidative properties and utility in enhancing food safety and environmental protection (Naveed et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-oxo-1-phenylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPMPJJBVVFDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363219 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

CAS RN |

147920-37-4 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

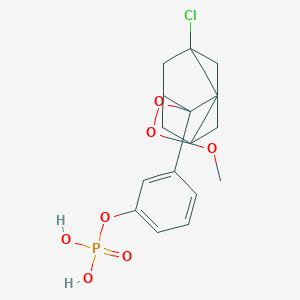

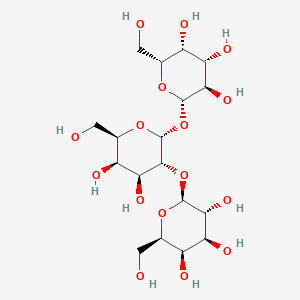

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

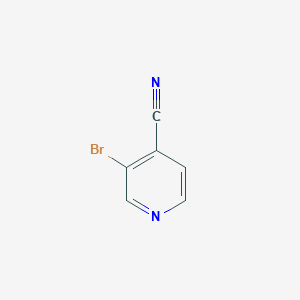

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)